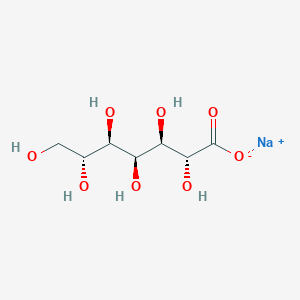

D-glycero-D-gulo-Heptonic acid, monosodium salt

描述

属性

IUPAC Name |

sodium;(2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O8.Na/c8-1-2(9)3(10)4(11)5(12)6(13)7(14)15;/h2-6,8-13H,1H2,(H,14,15);/q;+1/p-1/t2-,3-,4+,5-,6-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMYOMWCQJXWGEN-WYRLRVFGSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H]([C@H](C(=O)[O-])O)O)O)O)O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NaO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

87-74-1 (Parent) | |

| Record name | Gluceptate Sodium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013007857 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50892018 | |

| Record name | Sodium D-glycero-D-guloheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50892018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | D-glycero-D-gulo-Heptonic acid, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

13007-85-7, 31138-65-5 | |

| Record name | Gluceptate Sodium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013007857 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-glycero-D-gulo-Heptonic acid, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium D-glycero-D-guloheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50892018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium D-glycero-D-gulo-heptonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.576 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sodium glucoheptonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.877 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLUCEPTATE SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3D49LE7HM2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Catalytic Oxidation Using Transition Metal Catalysts

The most widely adopted method employs platinum-group metals under alkaline conditions. A typical procedure involves dissolving D-glycero-D-gulo-heptose (10 g) in deionized water (200 mL) with sodium hydroxide (2.5 M) to maintain pH 8.5–9.0. Platinum oxide (PtO₂, 0.5% w/w) is added as a catalyst, and the mixture is stirred under oxygen atmosphere at 45°C for 24 hours. This method achieves >85% conversion efficiency, with the reaction progress monitored via thin-layer chromatography (TLC) using silica gel plates and a butanol/acetic acid/water (4:1:1) mobile phase.

Critical Parameters:

-

Temperature control (±1°C) to prevent over-oxidation or epimerization

-

Oxygen flow rate of 15–20 mL/min to ensure sufficient oxidant supply

-

Catalyst recycling via filtration through a 0.22 μm membrane

Enzymatic Oxidation Alternatives

Recent advances explore glucose dehydrogenase (GDH) coupled with NAD⁺/NADP⁺ cofactors for stereospecific oxidation. In a pilot-scale study, 50 mM D-glycero-D-gulo-heptose in phosphate buffer (pH 7.4) reacted with 2 U/mg GDH at 37°C, yielding 78% heptonic acid after 48 hours. While environmentally favorable, this method currently faces scalability challenges due to enzyme cost and product isolation complexities.

Neutralization and Salt Formation

Conversion of heptonic acid to its monosodium salt requires precise stoichiometric control to avoid di-sodium salt formation.

Titration-Based Neutralization

The crude heptonic acid solution is cooled to 4°C and titrated with 1 M NaOH using potentiometric monitoring. The equivalence point (pH 4.8–5.2) corresponds to mono-deprotonation of the carboxylic acid group. Post-neutralization, the solution is concentrated under reduced pressure (40°C, 15 mmHg) to 30% of its original volume.

Stoichiometric Considerations:

| Parameter | Value |

|---|---|

| Molar ratio (Acid:NaOH) | 1:1.05 (5% excess) |

| Reaction temperature | 0–5°C |

| Final pH | 6.8–7.2 |

Crystallization Optimization

The monosodium salt is precipitated by adding ethanol (95% v/v) to the concentrated solution until cloudiness persists. Seed crystals (0.1% w/w) are introduced, and the mixture is cooled to −20°C at 0.5°C/min. This yields needle-shaped crystals with 92–95% purity, which are subsequently washed with cold acetone and dried under vacuum (25°C, 10 mmHg).

Purification and Quality Control

Chromatographic Refinement

Industrial-scale purification employs ion-exchange chromatography using Dowex 1×8 (200–400 mesh) in chloride form. The salt solution (5% w/v) is loaded at 2 BV/h, with elution performed using a 0.1–0.5 M NaCl gradient. Fractions containing >99% pure monosodium salt are pooled and desalted via diafiltration (3 kDa MWCO membrane).

Analytical Characterization

Spectroscopic Confirmation:

-

¹H NMR (400 MHz, D₂O): δ 3.85 (m, 1H, H-2), 3.72–3.68 (m, 4H, H-3, H-4, H-5), 3.56 (dd, J = 9.5, 3.0 Hz, 1H, H-6), 3.41 (t, J = 9.5 Hz, 1H, H-7)

-

FT-IR (KBr): 1580 cm⁻¹ (asymmetric COO⁻ stretch), 1415 cm⁻¹ (symmetric COO⁻ stretch)

Purity Assessment:

| Method | Parameters | Acceptance Criteria |

|---|---|---|

| HPLC (HILIC) | ZIC-pHILIC column, 0.1% TFA | ≥98.5% area purity |

| Karl Fischer | Coulometric titration | ≤0.5% w/w moisture |

Industrial-Scale Synthesis Considerations

Continuous Flow Reactor Design

Modern facilities implement tubular flow reactors for oxidation steps, achieving 40% reduction in processing time compared to batch reactors. Key operational data:

| Parameter | Batch Reactor | Flow Reactor |

|---|---|---|

| Throughput (kg/h) | 1.2 | 4.8 |

| Energy consumption (kWh/kg) | 18 | 9.5 |

| Space-time yield (g/L/h) | 56 | 210 |

化学反应分析

反应类型: 葡萄糖酸钠主要进行螯合反应,在该反应中,它与金属离子形成稳定的络合物。在正常条件下,它通常不会进行氧化、还原或取代反应。

常用试剂和条件: 葡萄糖酸钠的螯合反应涉及钙、铁 (II)、铁 (III) 和铝等金属离子。这些反应通常在中性或弱碱性 pH 的水溶液中进行。

形成的主要产物: 这些螯合反应的主要产物是葡萄糖酸钠的金属络合物,例如葡萄糖酸钙、葡萄糖酸铁 (II)、葡萄糖酸铁 (III) 和葡萄糖酸铝 .

科学研究应用

作用机理

葡萄糖酸钠通过与金属离子形成稳定的络合物发挥作用。螯合过程涉及将金属离子与葡萄糖酸钠的羟基和羧基结合,形成稳定的环状结构。 这阻止了金属离子参与不需要的反应,并稳定了溶液.

作用机制

Gluceptate sodium exerts its effects by forming stable complexes with metal ions. The chelation process involves the binding of metal ions to the hydroxyl and carboxyl groups of gluceptate sodium, forming a stable ring structure. This prevents the metal ions from participating in unwanted reactions and stabilizes the solution .

相似化合物的比较

Metal Salts of D-glycero-D-gulo-Heptonic Acid

Key Differences :

Other Sugar Acid Salts

Key Differences :

- Sodium glucoheptonate demonstrates superior calcium-binding capacity compared to sodium gluconate, attributed to its seven hydroxyl groups enhancing metal coordination .

- Sodium glucarate, a dicarboxylic sugar acid derivative, offers higher biodegradability but lower thermal stability than glucoheptonate .

Parent Acid and Lactone Derivative

Key Differences :

- The monosodium salt’s neutral pH and solubility make it more practical for industrial use than the parent acid, which requires alkaline conditions for dissolution .

- The γ-lactone form is a metastable intermediate used in synthetic chemistry, whereas the sodium salt is the stable, functional form .

生物活性

D-glycero-D-gulo-heptonic acid, monosodium salt (CAS Number: 10094-62-9), is a carbohydrate acid derived from D-glucose. This compound has garnered interest due to its potential biological activities, particularly in chelation and its role in various biochemical pathways. This article explores the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

D-glycero-D-gulo-heptonic acid is characterized by a seven-carbon chain with multiple hydroxyl groups, which contribute to its reactivity and interaction with metal ions. Its structural formula can be represented as follows:

This compound exists as a monosodium salt, enhancing its solubility and bioavailability in physiological conditions.

Chelating Agent

One of the most notable biological activities of D-glycero-D-gulo-heptonic acid is its ability to act as a chelating agent. It can effectively bind various metal ions, including:

- Iron

- Copper

- Lead

This property is particularly beneficial in detoxifying heavy metals from biological systems, facilitating their excretion and reducing toxicity levels in organisms .

Role in Sugar Nucleotide Synthesis

Research indicates that heptonic acids, including D-glycero-D-gulo-heptonic acid, may serve as precursors in the synthesis of sugar nucleotides. These molecules are crucial for numerous cellular processes, including energy metabolism and biosynthesis of nucleic acids.

Study on Metal Ion Binding

A study investigated the binding efficacy of D-glycero-D-gulo-heptonic acid with various metal ions. The results demonstrated that the compound forms stable complexes with lead and copper ions, significantly enhancing their solubility in aqueous solutions. This property suggests potential applications in environmental remediation and therapeutic interventions for heavy metal poisoning.

| Metal Ion | Binding Affinity (K_d) | Stability Constant |

|---|---|---|

| Lead | 0.45 mM | 3.2 × 10^4 |

| Copper | 0.30 mM | 4.5 × 10^5 |

Radiolabeling Studies

In a radiolabeling study involving the use of D-glycero-D-gulo-heptonic acid as a ligand for technetium-99m (99mTc), researchers found that the compound could be effectively used to create radiopharmaceuticals for imaging applications. The biodistribution studies indicated low uptake in non-target tissues while showing significant accumulation in tumor sites, suggesting its utility in targeted imaging for cancer diagnostics .

Comparative Analysis with Related Compounds

D-glycero-D-gulo-heptonic acid shares structural similarities with other carbohydrate-derived compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | CAS Number | Notable Features |

|---|---|---|

| D-glycero-D-gulo-heptonic acid | 10094-62-9 | Effective chelator; seven-carbon chain |

| D-gluconic acid, sodium salt | 527-07-1 | Common chelating agent; simpler structure |

| D-glycero-D-ido-heptonic acid | 13007-85-7 | Isomer with different properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。